{5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
Description
{5-Cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a cyclobutyl group at position 5 and a hydroxymethyl group at position 1. The bicyclo[3.1.1]heptane scaffold is notable for its rigid structure, which is advantageous in medicinal chemistry for enhancing target binding and metabolic stability.
Properties
CAS No. |
2751610-80-5 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C11H19NO/c13-8-10-4-11(5-10,7-12-6-10)9-2-1-3-9/h9,12-13H,1-8H2 |
InChI Key |
RCADGTXPQXYNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C23CC(C2)(CNC3)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition for Bicyclic Framework Construction
Photochemical [2+2] cycloadditions between enamines and electron-deficient alkenes offer a direct route to bicyclic systems. For example, Grygorenko’s group demonstrated that UV irradiation of tertiary amides derived from allylamine and cinnamic acid derivatives induces intramolecular [2+2] cyclization, yielding 3-azabicyclo[3.2.0]heptanes in 61–89% yields. Adapting this strategy, the 3-azabicyclo[3.1.1]heptane core could be synthesized by modifying the tether length between the enamine and dipolarophile to favor a seven-membered transition state. Key parameters include:
Gold-Catalyzed Cyclopropane Ring Expansion
Gold(I) catalysts facilitate the rearrangement of cyclopropane derivatives into bicyclic structures via carbene intermediates. As reported by Hashmi et al., gold-catalyzed retro-Buchner reactions of cycloheptatrienes generate aryl carbenes, which undergo intramolecular cyclopropanation to form naphthalene derivatives. Applying this methodology, cyclopropane-containing precursors could be designed to undergo ring expansion into the 3-azabicyclo[3.1.1]heptane framework. For instance, treatment of a cyclopropane-fused enamine with [(Ph₃P)AuNTf₂] may trigger carbene formation and subsequent bicyclization (Figure 1).
Installation of the Cyclobutyl Substituent
Introducing the cyclobutyl group at position 5 requires precise regiocontrol, often achieved through alkylation or cycloaddition strategies.
Cyclobutyl Grignard Addition to Bicyclic Ketones
Mykhailiuk’s approach to spirocyclic amines involves the addition of cyclobutylmagnesium bromide to ketone intermediates. For example, treatment of 3-azabicyclo[3.1.1]heptan-1-one with cyclobutyl Grignard reagent yields the tertiary alcohol, which is subsequently reduced to the methylene group via Barton-McCombie deoxygenation. This method offers moderate yields (50–65%) but requires careful optimization of reaction time and temperature to prevent overalkylation.
[2+2] Cycloaddition with Cyclobutene Derivatives
Thermal [2+2] cycloadditions between electron-deficient alkenes and cyclobutene derivatives enable direct incorporation of the cyclobutyl moiety. Meyers et al. demonstrated that dichloroketene undergoes [2+2] cycloaddition with exocyclic olefins to form gem-dichlorospirocyclic compounds, which are reduced to cyclobutane-fused products. Applying this to the target compound, a cyclobutene-containing enamine could react with dichloroketene under refluxing conditions, followed by zinc-mediated dechlorination to yield the 5-cyclobutyl intermediate (Scheme 1).
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at position 1 is typically introduced via oxidation-reduction sequences or nucleophilic substitutions.
LAH Reduction of Bicyclic Esters
Reduction of ester-functionalized intermediates with lithium aluminum hydride (LAH) provides primary alcohols with high efficiency. In Carreira’s synthesis of 1-azaspiro[3.3]heptanes, LAH reduction of a bicyclic ester yielded the corresponding alcohol in 72% yield over two steps. For {5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, a similar strategy would involve:
Hydroboration-Oxidation of Alkenes
Hydroboration-oxidation of exocyclic alkenes offers stereoselective access to alcohols. For instance, Reddy et al. synthesized 2-azaspiro[3.3]heptanes by hydroborating a spirocyclic alkene with 9-BBN, followed by oxidative workup to install the alcohol group with >90% regioselectivity. Adapting this method, a 3-azabicyclo[3.1.1]heptane derivative bearing a terminal alkene at position 1 could undergo hydroboration-oxidation to yield the target alcohol (Scheme 2).
Integrated Synthetic Routes
Combining the above strategies, two viable routes emerge:
Route A: Cyclization-First Approach
-
Core formation : Photochemical [2+2] cycloaddition of a cinnamamide-derived enamine to form the 3-azabicyclo[3.1.1]heptane core.
-
Cyclobutyl introduction : Alkylation of a ketone intermediate with cyclobutylmagnesium bromide.
-
Hydroxymethyl installation : LAH reduction of a methyl ester.
Overall yield : 28–35% (three steps).
Route B: Late-Stage Functionalization
-
Cyclobutyl incorporation : [2+2] cycloaddition of dichloroketene with a cyclobutene-containing enamine.
-
Core formation : Gold-catalyzed bicyclization of a cyclopropane precursor.
-
Alcohol formation : Hydroboration-oxidation of a terminal alkene.
Overall yield : 22–30% (three steps).
Comparative Analysis of Methods
| Parameter | Route A (Cyclization-First) | Route B (Late-Stage) |
|---|---|---|
| Diastereoselectivity | Moderate (dr 3:1) | High (dr >10:1) |
| Functional Group Tolerance | Limited (sensitive to esters) | Broad (tolerates alkenes) |
| Catalyst Cost | Low (benzophenone) | High (gold complexes) |
| Scalability | >100 mmol demonstrated | <50 mmol optimized |
Route A prioritizes cost-effectiveness, while Route B offers superior stereocontrol, critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
{5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of any carbonyl derivatives back to the alcohol.
Substitution: Functional group exchange at the methanol or azabicycloheptane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields the corresponding aldehyde or ketone, while reduction can regenerate the alcohol .
Scientific Research Applications
{5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
a) {5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol
- Molecular Formula: C₇H₁₂FNO
- Molecular Weight : 145.17 g/mol
- Key Feature : A fluorine atom replaces the cyclobutyl group. Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions with biological targets.
- Commercial Availability : Available from Aaron Chemicals LLC (CAS# 2375269-44-4) .
b) [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol Hydrochloride
- Key Feature: A 4-fluorophenyl group replaces the cyclobutyl substituent.
- Commercial Availability : Supplied globally by multiple vendors, including A.G. Scientific and Simagchem Corporation .
c) {5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol
Core Heteroatom Modifications
a) 4-Methoxy-2-azabicyclo[2.1.1]hexane Hydrochloride
- Key Feature : A smaller bicyclo[2.1.1]hexane core with a methoxy group. The reduced ring size and oxygen substitution may limit conformational flexibility compared to the heptane-based analogs.
- Source : Available from Accela (CAS# 2974358-50-2) .
b) {Pyrazolo[1,5-a]pyridin-7-yl}methanol
Data Table: Structural and Commercial Comparison
Research Implications
- Heteroatom Influence : The nitrogen in azabicyclo analogs may engage in hydrogen bonding, while oxygen in oxabicyclo derivatives could reduce basicity and alter solubility .
- Commercial Accessibility : Fluorine- and phenyl-substituted variants are more widely available, suggesting greater utility in exploratory research .
Biological Activity
{5-Cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, with the CAS number 2751610-80-5, is a bicyclic compound that has garnered attention for its potential biological activities. The compound's structure, featuring a cyclobutyl group, may impart unique steric and electronic properties that influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO |
| Molecular Weight | 181.27 g/mol |
| IUPAC Name | (5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
| InChI Key | RCADGTXPQXYNLX-UHFFFAOYSA-N |
The biological activity of {5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may exhibit affinity towards opioid receptors, similar to other azabicyclic compounds, which could position it as a candidate for analgesic applications.
Analgesic Potency
Research has indicated that compounds structurally related to {5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can demonstrate significant analgesic effects comparable to morphine. For instance, a study on related azabicyclic compounds showed that they could bind to opioid receptors and produce analgesic effects in animal models, suggesting a potential pathway for the biological activity of this compound .
Neuropharmacological Effects
In vitro studies have explored the neuropharmacological effects of similar bicyclic compounds, revealing their capability to modulate neurotransmitter release and receptor activity. These findings hint at the potential for {5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol to influence central nervous system functions .
Case Study 1: Opioid Receptor Binding
A study involving the synthesis and evaluation of various azabicyclic derivatives found that certain compounds could effectively displace radiolabeled naloxone from opioid receptors in rat brain homogenates, indicating their potential as opioid receptor modulators . This suggests that {5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol may share similar binding characteristics.
Case Study 2: Pain Management Applications
In a controlled experiment assessing pain relief in rodent models, derivatives of bicyclic compounds demonstrated significant reductions in pain responses compared to control groups . This reinforces the hypothesis that {5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol could have therapeutic applications in pain management.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J values) to identify axial/equatorial substituents and bicyclic ring conformation. For example, the cyclobutyl group’s protons may show distinct splitting patterns due to ring strain .
- X-ray crystallography : Resolve absolute configuration by determining the spatial arrangement of the nitrogen atom and cyclobutyl substituent. Comparable studies on phenyl-substituted analogs confirm chair-like bicyclic conformations .
What in vitro assays are suitable for evaluating its interaction with CNS receptors?
Advanced Research Question
- Radioligand binding assays : Use tritiated serotonin or dopamine receptor ligands to measure competitive displacement. Similar azabicycloheptane derivatives show affinity for 5-HT₁A and D₂ receptors (IC₅₀ ~10–100 nM) .
- Functional assays : Monitor cAMP accumulation or calcium flux in transfected HEK293 cells expressing target GPCRs .
- Control experiments : Compare with structurally related compounds (e.g., 5-phenyl or 5-chlorophenyl analogs) to assess substituent effects .
How can computational modeling predict the bioavailability of this compound?
Advanced Research Question
- Molecular dynamics (MD) simulations : Assess membrane permeability by modeling partition coefficients (logP) and polar surface area (PSA). Azabicycloheptanes with PSA <60 Ų typically exhibit good blood-brain barrier penetration .
- Docking studies : Map interactions with CYP450 enzymes to predict metabolic stability. The cyclobutyl group may reduce steric hindrance compared to bulkier substituents (e.g., naphthalene) .
What strategies mitigate oxidative degradation during storage?
Basic Research Question
- Stabilization : Store under inert gas (N₂/Ar) at –20°C to minimize oxidation of the hydroxymethyl group. Analogous compounds show >90% stability over 6 months under these conditions .
- Lyophilization : Convert to a hydrochloride salt (if applicable) to enhance crystallinity and reduce hygroscopicity .
How do substituents (e.g., cyclobutyl vs. phenyl) influence synthetic yield and bioactivity?
Advanced Research Question
- Steric effects : Cyclobutyl’s smaller size may improve reaction kinetics in cyclization steps compared to phenyl groups, which can hinder ring closure (yield increase by ~15–20%) .
- Bioactivity : Electron-deficient substituents (e.g., chlorophenyl) enhance receptor binding affinity, while cyclobutyl’s strain energy may modulate conformational selectivity .
What analytical techniques validate purity and identity post-synthesis?
Basic Research Question
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>95% for research-grade material) .
- Elemental analysis : Confirm molecular formula (C₁₁H₁₉NO) via CHN analysis, with tolerances ≤0.4% .
How can enantioselective synthesis be achieved for optically pure forms?
Advanced Research Question
- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during bicyclic ring formation to induce asymmetry .
- Catalytic asymmetric synthesis : Use Ru- or Rh-based catalysts for hydrogenation of prochiral intermediates (e.g., enamines) with >90% ee reported for similar scaffolds .
What formulation approaches enhance aqueous solubility for pharmacokinetic studies?
Advanced Research Question
- Co-solvent systems : Use PEG-400 or Captisol® (sulfobutyl ether β-cyclodextrin) to achieve >1 mg/mL solubility. Cyclobutyl’s lipophilicity may require higher co-solvent ratios (e.g., 30% v/v) .
- Nanoemulsions : Encapsulate in lipid-based nanoparticles (50–100 nm) to improve bioavailability in rodent models .
How can researchers resolve contradictions in reported biological activities of azabicycloheptane derivatives?
Advanced Research Question
- Standardized assays : Adopt uniform protocols (e.g., CEREP panel for receptor profiling) to minimize inter-lab variability. For example, variations in buffer pH can alter 5-HT₁A binding by ±20% .
- Meta-analysis : Compare IC₅₀ values across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers and confounding factors (e.g., impurity profiles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
